Diethyl azodicarboxylate (DEAD) is a versatile reagent extensively employed in organic synthesis. [] Its chemical formula is C₆H₁₀N₂O₄ and its molecular weight is 174.18 g/mol. [] DEAD is a potent electrophile, often used as a dehydrating agent, particularly in the Mitsunobu reaction. [] This reaction is widely applied for synthesizing esters and ethers, forming C-N, C-S, and C-halogen bonds, and inverting the stereochemistry of chiral alcohols. []
Diethyl azodicarboxylate is synthesized from diethyl carbonate and hydrazine derivatives. Its classification falls under azodicarboxylates, which are characterized by the presence of two carboxylate groups attached to an azo group (). Its molecular formula is with a molar mass of 226.24 g/mol.
The synthesis of diethyl azodicarboxylate can be achieved through several methods:
Diethyl azodicarboxylate features a symmetrical structure with two ethyl ester groups attached to an azo functional group.
Diethyl azodicarboxylate participates in various chemical reactions:
The mechanism by which diethyl azodicarboxylate operates in chemical reactions typically involves:
Diethyl azodicarboxylate finds extensive applications in various fields:
The chemistry of azo compounds represents a cornerstone of modern synthetic methodology, with diethyl azodicarboxylate (DEAD) emerging as a pivotal reagent following decades of foundational research. The earliest investigations into aliphatic azo compounds began in the late 19th century, but systematic exploration accelerated with Otto Diels' pioneering work on azo diesters in the 1920s–1930s. Diels recognized the unique reactivity landscape of these compounds, particularly their dual capacity as dehydrogenating agents and dienophiles in cycloadditions [1]. This period established the fundamental synthetic pathways for azo compounds, exemplified by the two-step synthesis of DEAD: ethyl chloroformate reacts with hydrazine hydrate to form diethyl hydrazodicarboxylate, followed by oxidative dehydrogenation using chlorine or nitric acid under carefully controlled conditions to prevent explosive decomposition [2].
A transformative milestone occurred in 1967 when Oyo Mitsunobu disclosed the redox condensation reaction that now bears his name. This discovery fundamentally altered the utility landscape of DEAD by leveraging its ability to activate alcohols in concert with triphenylphosphine. The Mitsunobu reaction provided an unprecedented stereocontrolled pathway for functional group interconversion with predictable inversion of configuration at secondary carbons, enabling efficient synthesis of esters, thioethers, amines, and other derivatives from alcohols [1] [3]. Mitsunobu's 1981 review became one of chemistry's most cited works, cementing DEAD's role in complex molecule synthesis and pharmaceutical applications, including syntheses of zidovudine (AZT) and antitumor agent FdUMP [1]. The reagent's adoption faced challenges due to its explosive nature (decomposing violently >100°C), leading to commercial distribution as 40% toluene solutions or polystyrene-supported formulations [1].
Table 1: Historical Development Milestones of Azo Compounds in Organic Synthesis
Timeline | Key Development | Significance |
---|---|---|
1920s-1930s | Diels' foundational work on azo diesters | Established dehydrogenation and Diels-Alder capabilities |
1948 | Rabjohn's optimized DEAD synthesis | Provided reproducible lab-scale preparation with safety precautions |
1967 | Mitsunobu's discovery of phosphine/DEAD-mediated condensations | Introduced stereospecific alcohol functionalization |
1980s-Present | Natural product syntheses leveraging Mitsunobu chemistry | Enabled complex targets like discorhabdin alkaloids and aristolactams |
DEAD operates through sophisticated redox mechanisms where it simultaneously oxidizes phosphines and facilitates nucleophilic substitutions. In the Mitsunobu reaction, the initial step involves DEAD's electrophilic nitrogen undergoing nucleophilic attack by triphenylphosphine to form a zwitterionic betaine intermediate (Morrison-Brunn-Huisgen intermediate). This transient species deprotonates carboxylic acids or other pronucleophiles (pKa <12), generating an ion pair. Concurrently, the betaine activates the alcohol substrate by forming an alkoxyphosphonium ion, creating an electrophilic center primed for nucleophilic displacement. The critical stereochemical outcome arises from an SN2 backside attack, which inverts configuration at chiral carbons—a feature exploited in synthesizing enantiomerically enriched natural products like (+)-aristolactam [3] [6].
Beyond Mitsunobu chemistry, DEAD serves as a versatile dehydrogenation catalyst through hydrogen atom transfer (HAT) mechanisms. Its electron-deficient azo bond abstracts hydrogen radicals from substrates like alcohols and thiols under mild conditions. For example, photoassisted dehydrogenation of isopropyl alcohol yields acetone and pinacol, while cyclohexanol converts to cyclohexanone—transformations valuable in synthetic planning. Computational studies reveal this HAT proficiency stems from DEAD's low-lying σ* orbital, facilitating hydrogen radical acceptance [1]. In Michael additions, DEAD acts as an electron-accepting dienophile, enabling copper-catalyzed couplings with β-keto esters to form hydrazine derivatives. These reactions underscore DEAD's adaptability across diverse mechanistic paradigms, from ionic SN2 displacements to radical-mediated abstractions [1] [6].
Table 2: DEAD-Mediated Dehydrogenation Reactions and Applications
Substrate Class | Product | Significance |
---|---|---|
Secondary Alcohols (e.g., cyclohexanol) | Ketones (e.g., cyclohexanone) | Selective oxidation without overoxidation |
Thiols (e.g., benzenethiol) | Disulfides (e.g., diphenyl disulfide) | Disulfide bond formation in peptide synthesis |
Hydrazo Compounds (e.g., 1,2-disubstituted hydrazines) | Azo Derivatives | Access to stable azobenzene chromophores |
Dienes (e.g., cyclopentadiene) | Diels-Alder Adducts | Construction of bicyclic scaffolds |
The electronic architecture of DEAD underpins its exceptional reactivity. Linear combination of atomic orbitals molecular orbital (LCAO-MO) calculations reveal a low-lying LUMO (-1.8 eV) dominated by the π* orbitals of the N=N bond with significant contributions from adjacent carbonyl groups. This electron-deficient character makes DEAD a potent Michael acceptor and oxidant. Density functional theory (DFT) analyses further demonstrate that the central azo bond possesses a bond order of ~1.7, intermediate between single and double bonds, explaining its susceptibility to nucleophilic attack and homolytic cleavage [1] [4].
The frontier molecular orbitals dictate DEAD's redox behavior. The HOMO-LUMO gap of approximately 4.5 eV facilitates single-electron transfer processes, while the high-lying σ* orbital (σN-N ≈ 0.5 eV) enables hydrogen radical abstraction. Natural bond orbital (NBO) analysis quantifies the polarization gradient along the N-N-C(O) backbone, showing substantial electron withdrawal from the N=N moiety toward the carbonyl oxygens. This polarization creates an electrophilic "zone" centered at the β-nitrogen, rationalizing its preferential engagement with nucleophiles like phosphines or enolates. Spectroscopic signatures correlate with these computational insights: DEAD's intense orange-red color (λmax ≈ 420 nm in toluene) arises from n→π transitions involving the azo bond's lone pairs, with bathochromic shifts observed in donor solvents due to charge-transfer interactions [1] [4].
Table 3: Quantum Chemical Properties of Diethyl Azodicarboxylate
Electronic Parameter | Value/Characteristic | Methodology | Chemical Implication |
---|---|---|---|
LUMO Energy | -1.8 eV | DFT/B3LYP 6-31G(d) | Strong electron-accepting capacity |
N=N Bond Order | ~1.7 | CASSCF(2,2) | Intermediate bond strength facilitates reactivity |
HOMO-LUMO Gap | 4.5 eV | TD-DFT Calculations | Visible light absorption; photochemical activity |
NBO Charge (β-Nitrogen) | +0.32 | NBO Analysis 6-31G(d) | Electrophilic site for nucleophilic attack |
The asymmetric electron distribution also influences conformational preferences. Rotational barriers around the N-N bond are modest (~5 kcal/mol), allowing interconversion between s-trans and s-cis conformers. The s-trans conformation predominates in the ground state due to reduced steric clash between ester groups, but the s-cis form becomes stabilized in polar media or upon coordination to metals. This conformational flexibility enhances DEAD's adaptability in pericyclic reactions like Diels-Alder cycloadditions, where it adopts optimal geometry for orbital overlap [1] [4]. These quantum insights not only rationalize observed reactivities but also guide the design of safer, more selective analogs like diisopropyl azodicarboxylate (DIAD), which retains DEAD's electronic profile while mitigating explosion risks through steric protection [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7